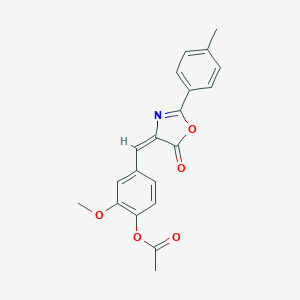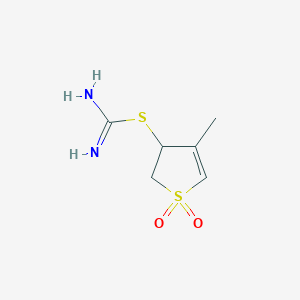
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, also known as AMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the oxazolone class of compounds, which have been extensively studied for their potential therapeutic applications.
科学研究应用
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.
作用机制
The mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and viral replication. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the activity of the protease enzymes required for viral replication, thereby preventing the virus from reproducing.
Biochemical and Physiological Effects
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the growth of cancer cells by arresting the cell cycle in the G2/M phase, which is a critical stage in cell division. In addition, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it a cost-effective option for research studies. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as an antiviral agent. Additionally, more studies are needed to fully understand the mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, which may lead to the development of new therapeutic applications. Overall, the potential therapeutic applications of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone make it an exciting area of research for the future.
合成方法
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone can be synthesized through a multistep process that involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with p-toluidine, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been optimized to improve the yield and purity of the product, making it a viable option for large-scale production.
属性
产品名称 |
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone |
|---|---|
分子式 |
C20H17NO5 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(25-13(2)22)18(11-14)24-3/h4-11H,1-3H3/b16-10+ |
InChI 键 |
PWAUVKUSFOLLEQ-MHWRWJLKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)
